molecular formula C19H18F2N2O2 B2798326 3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954024-04-5

3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2798326
CAS No.: 954024-04-5
M. Wt: 344.362
InChI Key: LEGFEIRIZYEFTN-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule featuring a benzamide scaffold substituted with 3,4-difluoro groups on the aromatic ring. The compound’s core structure includes a 1,2,3,4-tetrahydroquinoline moiety acylated at the 1-position with a propanoyl group. This design integrates fluorine atoms to enhance lipophilicity and metabolic stability, common strategies in medicinal chemistry to optimize pharmacokinetic properties .

Properties

IUPAC Name

3,4-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-2-18(24)23-9-3-4-12-10-14(6-8-17(12)23)22-19(25)13-5-7-15(20)16(21)11-13/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGFEIRIZYEFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propionyl Group: The propionyl group can be introduced through an acylation reaction using propionyl chloride and a base such as pyridine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the difluorobenzamide with the tetrahydroquinoline derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents on Benzamide/Sulfonamide Tetrahydroquinoline Modifications Key Functional Groups Reference
3,4-Difluoro-N-(1-propanoyl-THQ-6-yl)benzamide 3,4-difluoro 1-Propanoyl Benzamide, fluorine
2-Fluoro-N-(1-propanoyl-THQ-6-yl)benzamide 2-fluoro 1-Propanoyl Benzamide, fluorine
3-Chloro-N-[1-(4-fluorophenylsulfonyl)-THQ-6-yl]benzamide 3-chloro 1-(4-Fluorophenylsulfonyl) Benzamide, sulfonyl, chloro
N-(1-Benzyl-2-oxo-THQ-6-yl)-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) 1-Benzyl, 2-oxo Benzamide, trifluoromethyl
(S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-THQ-6-yl)thiophene-2-carboximidamide Thiophene-2-carboximidamide 1-(2-(1-Methylpyrrolidin-2-yl)ethyl), 2-oxo Carboximidamide, pyrrolidine

Key Observations:

Fluorine Positional Isomerism: The 3,4-difluoro substitution (target compound) vs. 2-fluoro () alters electronic distribution and steric effects. The difluoro configuration may enhance binding affinity to hydrophobic pockets in target proteins compared to mono-fluoro analogs . The molecular formula difference (C₁₉H₁₈F₂N₂O₂ vs. C₁₉H₁₉FN₂O₂) suggests slight variations in lipophilicity (clogP) and metabolic stability.

Core Modifications: Replacement of the propanoyl group with a sulfonyl moiety (e.g., 3-chloro-N-[1-(4-fluorophenylsulfonyl)-THQ-6-yl]benzamide) introduces a polar sulfonamide group, likely improving aqueous solubility but reducing membrane permeability .

Heterocyclic Replacements :

  • The thiophene-2-carboximidamide derivative () replaces benzamide with a carboximidamide-thiophene group, which may confer distinct electronic properties and binding kinetics. The pyrrolidine side chain in this compound could improve CNS penetration due to increased basicity .

Key Observations:

  • Chiral Separation : highlights the use of supercritical fluid chromatography (SFC) with a Chiralpak AD-H column for enantiomer resolution, achieving >99% enantiomeric excess. This method is critical for compounds with stereocenters, such as pyrrolidine-containing analogs .
  • Commercial Availability : The target compound’s analog (2-fluoro variant) is marketed as a screening compound, suggesting scalability and relevance in high-throughput assays .

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